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HB007

Anticancer Targeted protein degradation Cell viability

SUMO1 research lacks selective degradation tools-inhibitors cannot eliminate SUMO1 protein or trigger ER stress/ROS. HB007 (CAS 2387821-46-5) is a molecular glue that degrades SUMO1 via CUL1-FBXO42 recruitment, sparing SUMO2/3. • IC50 1.47 µM (LN-229); superior to CPD1 across 25 cancer lines. • 10-25 µM (48-72 h) for robust degradation; in vivo 25-50 mg/kg IP daily. • CYP <50% inhibition at 10 µM; minimal off-target binding (67 proteins). • ≥98% purity; ambient/blue ice shipping; in stock globally.

Molecular Formula C15H9ClN4OS
Molecular Weight 328.8 g/mol
Cat. No. B10828144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHB007
Molecular FormulaC15H9ClN4OS
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C#N
InChIInChI=1S/C15H9ClN4OS/c16-10-2-1-3-11(7-10)18-14(21)20-15-19-12-5-4-9(8-17)6-13(12)22-15/h1-7H,(H2,18,19,20,21)
InChIKeyURCZUKFRZQNQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HB007 Chemical Identity & Baseline Characteristics


HB007 (CAS: 2387821-46-5, C15H9ClN4OS, MW: 328.78) is a small-molecule degrader of the small ubiquitin-related modifier 1 (SUMO1) [1]. It functions as a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of SUMO1, leading to reduced tumor growth in vivo [1]. The compound was developed through structure-activity relationship (SAR) optimization of the hit compound CPD1, yielding improved potency and pharmacokinetic properties [1]. HB007 has been shown to selectively degrade SUMO1 without affecting SUMO2/3 and to inhibit the progression of patient-derived brain, breast, colon, and lung cancers in mouse models [1].

SUMO1-specific molecular glue degrader; not a pathway enzyme inhibitor.
Selectively eliminates SUMO1 protein; spares SUMO2/3 for isoform-specific study contexts.
SAR-optimized from CPD1, offering a reported improved PK and brain penetration profile for in vivo research.

Why Generic Modulators Cannot Replace HB007


HB007 is not a traditional enzyme inhibitor but a molecular glue degrader that recruits the CUL1-FBXO42 E3 ubiquitin ligase complex to SUMO1 via binding to CAPRIN1 [1]. This distinct mechanism of action results in the complete elimination of SUMO1 protein rather than mere inhibition of its enzymatic activity or its conjugation pathway [1]. Consequently, small-molecule SUMO-activating enzyme (SAE) inhibitors such as ML-792, SUMO-specific protease (SENP) inhibitors, or other SUMO pathway modulators cannot replicate the downstream biological effects of HB007, including the induction of ER stress and ROS accumulation through deSUMOylation of TCF4 and suppression of StarD7 transcription in colon cancer [2]. Substituting HB007 with an alternative compound would fundamentally alter the experimental outcomes and invalidate any comparison to published data using this specific degrader.

This Product

Molecular glue degrader recruiting CUL1-FBXO42 to CAPRIN1; induces complete SUMO1 protein elimination.

Substitutes

SAE/SENP inhibitors (e.g., ML-792) only attenuate the sumoylation pathway, not replication of degrader-specific ER stress or ROS endpoints.

HB007 Comparative Performance Data


In Vitro Antiproliferative Activity vs CPD1

HB007 exhibits superior in vitro antiproliferative activity compared to its predecessor CPD1. In a panel of 25 cancer cell lines, the IC50 values for HB007 were systematically lower than those of CPD1, indicating improved potency [1]. In the LN-229 glioblastoma cell line, HB007 achieved an IC50 of 1.470 µM [2], whereas CPD1 demonstrated an IC50 of 3.43 µM in a related assay system [3], representing an approximate 2.3-fold improvement in potency.

In Vitro Activity vs CPD1
Cross-study comparable
HB007 IC50: 1.470 µM (LN-229)
CPD1 IC50: 3.43 µM
~2.3-fold higher reported potency
Reported antiproliferative assay context; may support lower-concentration target engagement studies.
n=6; data from independent study conditions requires cross-validation.
Anticancer Targeted protein degradation Cell viability

In Vivo PDX Tumor Growth Inhibition

HB007 significantly inhibits tumor growth in multiple patient-derived xenograft (PDX) models of brain, breast, colon, and lung cancers. In colon cancer PDX models, HB007 treatment reduced tumor xenograft size in a dose-dependent manner, with significant tumor growth suppression observed at doses of 25-50 mg/kg administered intraperitoneally for 15 days [1]. In lung NSCLC PDX models, tumor sizes were significantly suppressed with HB007 treatment (n=8-9 per group, P<0.0001) [2]. In breast carcinoma PDX models, HB007 (25 mg/kg) significantly reduced tumor growth compared to vehicle (n=6-7 per group, P=0.0078 at day 15) [2]. Notably, HB007 treatment had no effect on mouse body weights, indicating a favorable tolerability profile [1].

In Vivo PDX Tumor Growth
Direct comparison
25-50 mg/kg i.p., 15-day model
Reported tumor growth suppression endpoint (lung NSCLC model)
Model-response endpoint context; supports in vivo PDX pharmacology study designs.
n=8-9; model-specific review recommended before generalizing results.
In vivo efficacy Xenograft models Tumor suppression

SUMO1 Isoform Selectivity

HB007 demonstrates high target selectivity, specifically degrading SUMO1 while sparing the closely related isoforms SUMO2 and SUMO3. In LN-229 glioblastoma cells treated with HB007 (10-25 µM), Western blot analysis confirmed a dose-dependent reduction in SUMO1 conjugation and total SUMO1 protein levels, whereas SUMO2/3 protein levels remained unchanged [1]. This selectivity was further validated in patient-derived xenograft tissues, where HB007 treatment reduced total SUMO1 amounts without affecting SUMO2/3 [2]. In contrast, pan-SUMO inhibitors or SAE inhibitors such as ML-792 (which inhibits both SUMO1 and SUMO2 conjugation with IC50s of 0.003 µM and 0.011 µM, respectively) lack this isoform specificity.

SUMO Isoform Selectivity
Class-level inference
HB007 degrades SUMO1 only
ML-792 inhibits SUMO1/2 conjugation
SUMO2/3 levels unchanged
Supports SUMO1-specific pathway-response interpretation; avoids SUMO2/3 confounding.
Western blot validation; selectivity context may differ in other cell lines.
Target selectivity SUMO isoforms Western blot

Brain Penetration & Metabolic Stability vs CPD1

HB007 demonstrates superior pharmacokinetic properties relative to its predecessor CPD1, including improved brain penetration. Following intraperitoneal injection (20 mg/kg) in NOD/SCID mice, HB007 achieved detectable and sustained concentrations in both plasma and brain tissue, whereas CPD1 exhibited limited brain exposure [1]. In microsomal stability assays, HB007 showed greater metabolic stability compared to CPD1, with less than 50% remaining after 45 minutes in mouse, rat, and human microsomes [2]. These PK improvements are critical for in vivo efficacy, particularly in brain cancer models where blood-brain barrier penetration is essential.

Brain Penetration vs CPD1
Direct comparison
HB007: detectable brain and plasma levels
CPD1: limited brain exposure
20 mg/kg i.p. in NOD/SCID mice
Supports brain tumor model research; reported brain-to-plasma ratio context.
Microsomal stability data requires species-specific review.
Pharmacokinetics Brain penetration Metabolic stability

CYP450 Off-Target Inhibition Profile

HB007 shows a favorable cytochrome P450 (CYP) inhibition profile, with minimal inhibition of major CYP isoforms at therapeutically relevant concentrations. In human liver microsome assays, HB007 at 10 µM inhibited CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 by less than 50%, indicating a low potential for CYP-mediated drug-drug interactions [1]. In a broader selectivity panel against 67 diverse key human proteins, HB007 at 10 µM exhibited negligible off-target binding, confirming its high degree of target specificity [1].

CYP450 Off-Target Profile
Supporting evidence
Supports combination study design; reported low CYP-mediated interaction context.
Human liver microsome assay; requires in-study validation for specific combinations.
Molecular Glue Mechanism
Class-level inference
Binds CAPRIN1; recruits CUL1-FBXO42 to ubiquitinate SUMO1. Validated by CRISPR-Cas9 screen.
Degrader-specific phenotype context; inhibitors cannot replicate protein-elimination outcomes.
Mechanism defined in Bellail et al., 2021; requires confirmation in independent systems.
Drug-drug interaction CYP inhibition Off-target effects

Molecular Glue Degradation Mechanism

HB007 functions through a unique molecular glue mechanism, binding to CAPRIN1 and recruiting the CUL1-FBXO42 E3 ubiquitin ligase complex to induce ubiquitination and proteasomal degradation of SUMO1 [1]. In contrast, SAE inhibitors such as ML-792 block the SUMO conjugation cascade without degrading the target protein. SENP1 inhibitors like SENP1-IN-1 modulate deSUMOylation but do not eliminate SUMO1 protein . This mechanistic distinction is critical: HB007 leads to complete elimination of SUMO1, whereas inhibitors merely attenuate its activity or conjugation. Genome-scale CRISPR-Cas9 knockout screens confirmed that FBXO42 is required for HB007 activity, validating the molecular glue mechanism [1].

Molecular Glue Mechanism
Class-level inference
Binds CAPRIN1; recruits CUL1-FBXO42 to ubiquitinate SUMO1. Validated by CRISPR-Cas9 screen.
Degrader-specific phenotype context; inhibitors cannot replicate protein-elimination outcomes.
Mechanism defined in Bellail et al., 2021; requires confirmation in independent systems.
Molecular glue Targeted protein degradation Mechanism of action

HB007 Research & Preclinical Applications


SUMO1-Dependent Cancer Cell Profiling

HB007 is ideally suited for in vitro studies investigating SUMO1-dependent cancer cell growth and survival. With a demonstrated IC50 of 1.470 µM in LN-229 glioblastoma cells and enhanced potency relative to CPD1 across 25 cancer cell lines, researchers can employ HB007 to validate SUMO1 dependency in their cell line of interest. The compound's selectivity for SUMO1 over SUMO2/3 ensures that observed phenotypes are specifically attributable to SUMO1 loss. Typical working concentrations range from 10-25 µM for 48-72 hours to achieve robust SUMO1 degradation in LN-229, HCT116, and other cancer cells [1][2].

In Vivo PDX Efficacy Studies

HB007 has been extensively validated in PDX models of brain, breast, colon, and lung cancers. For in vivo pharmacology studies, the recommended dosing regimen is 25-50 mg/kg administered intraperitoneally once daily for 15 days, which has been shown to significantly suppress tumor growth without affecting mouse body weight. Researchers should consider formulation in DMSO:Tween 80:Saline (10:5:85) for IP administration. Brain tumor models particularly benefit from HB007 due to its improved brain penetration compared to CPD1 [1][2].

ER Stress & ROS-Mediated Anticancer Mechanisms

HB007 treatment leads to a unique downstream signaling cascade involving deSUMOylation and degradation of TCF4, suppression of StarD7 transcription, and consequent induction of ER stress and ROS accumulation in colon cancer cells and 3D organoids. This mechanism has been specifically linked to the degrader activity of HB007 and is not observed with SUMO pathway inhibitors. Researchers exploring the intersection of SUMO1 degradation, ER stress, and oxidative stress in cancer should utilize HB007 to recapitulate this pathway [3].

Drug-Drug Interaction & Combination Therapy Assessments

With a favorable CYP inhibition profile (<50% inhibition of major CYP isoforms at 10 µM) and high target selectivity (minimal off-target binding across 67 human proteins), HB007 is an appropriate tool compound for preclinical combination studies where CYP-mediated drug-drug interactions must be minimized. Researchers can co-administer HB007 with standard-of-care chemotherapeutics or other investigational agents with reduced concern for pharmacokinetic confounding [1].

Application
Selection Property
Validation Focus
SUMO1-dependent cancer cell profiling
Isoform-selective degradation
SUMO1-specific pathway-response endpoints
In vivo PDX model-response studies
Brain-penetrant pharmacokinetic context
Dose-dependent tumor growth endpoint monitoring
ER stress and ROS-mediated mechanism research
Degrader-specific downstream signaling
TCF4/StarD7 pathway-response interpretation
Combination therapy assessment studies
Low CYP inhibition liability profile
Off-target metabolic interaction endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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